Elexacaftor - 2216712-66-0

Elexacaftor

Catalog Number: EVT-266972
CAS Number: 2216712-66-0
Molecular Formula: C26H34F3N7O4S
Molecular Weight: 597.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Elexacaftor (VX-445) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector drug. [] It is classified as a small molecule drug that targets the underlying cause of cystic fibrosis, a genetic disorder. [, ] Elexacaftor plays a significant role in scientific research, particularly in understanding and treating cystic fibrosis. Its primary function is to correct the misfolding of the CFTR protein, which is crucial for normal ion transport in epithelial cells. []

Future Directions
  • Investigating Long-Term Effects: Further research is needed to understand the long-term effects of Elexacaftor therapy, especially in children and individuals with specific CFTR mutations. []
  • Exploring Combination Therapies: Investigating the efficacy of Elexacaftor in combination with other emerging CFTR modulators and therapeutic approaches holds potential for further improving CF treatment. []
  • Understanding Non-Epithelial Effects: Research should explore the broader impact of Elexacaftor on various cell types and organ systems beyond the epithelium, such as its effects on immune function and inflammation. [, ]
  • Developing Desensitization Strategies: Developing effective desensitization protocols for patients experiencing adverse reactions to Elexacaftor is crucial to ensure access to this potentially life-changing therapy. []
  • Addressing Global Access: Research should focus on developing cost-effective production methods and exploring alternative pricing models to improve global access to Elexacaftor and other CFTR modulator therapies. []

Tezacaftor

Relevance: Tezacaftor shares a similar mechanism of action with Elexacaftor, both working to correct the misfolding of the CFTR protein. [] They are frequently used together in triple combination therapies, alongside Ivacaftor, demonstrating significantly improved outcomes in CF patients. [, , , , , , ]

Ivacaftor

Relevance: While Ivacaftor acts as a potentiator and Elexacaftor as a corrector, they are crucial components of the highly effective triple combination therapy for CF. [, , , , , , ] Ivacaftor's ability to enhance already corrected CFTR protein by Elexacaftor leads to synergistic therapeutic benefits.

Lumacaftor

Relevance: Lumacaftor and Elexacaftor belong to the same class of CFTR correctors and aim to achieve similar therapeutic outcomes. [, , ] While Elexacaftor demonstrates superior efficacy, Lumacaftor was an important predecessor in CFTR modulator development.

Nirmatrelvir

Relevance: The co-administration of Nirmatrelvir with Elexacaftor/Tezacaftor/Ivacaftor can lead to significant drug-drug interactions, particularly due to Nirmatrelvir's inhibition of CYP3A4. [, , ] Careful dose adjustments and monitoring are crucial when these drugs are co-administered to CF patients.

Ritonavir

Relevance: Like Nirmatrelvir, Ritonavir's CYP3A4 inhibition potential presents a significant drug-drug interaction risk when co-administered with Elexacaftor/Tezacaftor/Ivacaftor. [, , ] This necessitates careful dose adjustments to maintain the efficacy and safety of CFTR modulator therapy.

Corr-4a

Relevance: Studies exploring modulator combinations for CFTR mutations beyond F508del-CFTR have investigated Corr-4a's synergistic potential with Elexacaftor. [] This combination aims to achieve optimal CFTR protein function in specific genotypes.

Apigenin

Relevance: Studies have explored Apigenin's potential as a "co-potentiator" in combination with other CFTR modulators, including Elexacaftor and Ivacaftor. [] This highlights the ongoing research to maximize CFTR function by combining modulators with distinct mechanisms.

Source and Classification

Elexacaftor is classified as a CFTR modulator and is specifically categorized as a corrector. It was developed by Vertex Pharmaceuticals and received approval from regulatory agencies for use in combination therapies to treat cystic fibrosis in patients aged 12 years and older . The drug is marketed under the brand name Kaftrio when combined with tezacaftor and ivacaftor.

Synthesis Analysis

Methods and Technical Details

The synthesis of elexacaftor involves complex organic chemistry techniques. The synthetic routes can be broadly categorized into two generations:

  1. First Generation: This method utilized simpler starting materials but resulted in lower yields. Key steps included:
    • Formation of an amide bond using carboxylic acids.
    • Hydrogenation steps to remove protective groups.
  2. Second Generation: This approach adopted more sophisticated starting materials, such as alkynes, leading to improved efficiency and higher yields. Notable steps included:
    • Enzymatic hydrolytic resolution to achieve high enantiomeric purity.
    • C–N cross-coupling reactions facilitated by palladium catalysts .
Molecular Structure Analysis

Structure and Data

Elexacaftor has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the CFTR protein. Its chemical formula is C21H26F2N2O3C_{21}H_{26}F_{2}N_{2}O_{3}, with a molecular weight of approximately 396.45 g/mol. The structural features include:

  • Aromatic rings: Contributing to its stability and interaction capabilities.
  • Fluoro-substituents: Enhancing lipophilicity and bioavailability.
  • Amide linkages: Critical for its biological activity .

The three-dimensional conformation of elexacaftor allows it to effectively bind to the CFTR protein, promoting its correct folding and trafficking.

Chemical Reactions Analysis

Reactions and Technical Details

Elexacaftor undergoes various chemical reactions during its synthesis, including:

  • Hydrogenation: Used to remove protective groups after key synthetic steps.
  • Cross-coupling reactions: Employing palladium catalysts for forming carbon-nitrogen bonds.
  • Enzymatic resolutions: To achieve high enantiomeric purity through selective hydrolysis of undesired isomers .

These reactions are carefully controlled to maximize yield and purity, reflecting advanced techniques in organic synthesis.

Mechanism of Action

Process and Data

Elexacaftor works by correcting the misfolded CFTR protein associated with cystic fibrosis mutations. The mechanism involves:

  1. Binding to CFTR: Elexacaftor binds to the protein, stabilizing its structure.
  2. Facilitating Trafficking: It enhances the movement of CFTR to the cell surface where it can function properly.
  3. Improving Ion Transport: Once at the surface, elexacaftor helps restore chloride ion transport across epithelial cells, alleviating symptoms associated with cystic fibrosis .

Clinical trials have demonstrated significant improvements in lung function metrics such as forced expiratory volume in one second (FEV1) among treated patients.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Elexacaftor is typically presented as a crystalline solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Elexacaftor is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows for potential interactions with biological targets but requires careful handling during synthesis .

Relevant data regarding its pharmacokinetic properties indicate that elexacaftor has favorable absorption characteristics when administered orally.

Applications

Scientific Uses

Elexacaftor is primarily used in clinical settings for treating cystic fibrosis, particularly in patients with specific genetic mutations that affect CFTR function. Its inclusion in combination therapies has revolutionized treatment protocols for cystic fibrosis, significantly improving patient outcomes and quality of life.

In addition to its therapeutic applications, elexacaftor serves as a valuable compound for research into CFTR modulation mechanisms, contributing to ongoing studies aimed at developing new treatments for cystic fibrosis and related disorders .

Through its innovative approach to correcting genetic defects at the cellular level, elexacaftor exemplifies advancements in targeted therapies within modern medicine.

Molecular Pharmacology of Elexacaftor

Structural and Functional Characterization of Elexacaftor as a CFTR Corrector

Elexacaftor (VX-445) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector with the chemical designation N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide (CAS No. 2216712-66-0) and a molecular weight of 597.65 g/mol [7]. Structurally, it contains a pyridine-carboxamide core with trifluoromethyl and dimethylpyrazole moieties that facilitate interactions with hydrophobic regions within the CFTR protein [6] [9]. Functionally, elexacaftor is classified as a type III corrector that specifically targets nucleotide-binding domain 1 (NBD1) conformational defects in mutant CFTR, particularly the F508del variant [1] [6]. Unlike earlier correctors (e.g., lumacaftor), elexacaftor exhibits enhanced efficacy in rescuing F508del-CFTR misprocessing by stabilizing the NBD1: transmembrane domain (TMD) interface during protein folding and maturation [6].

Biochemical studies demonstrate that elexacaftor increases the abundance of mature, complex-glycosylated CFTR (band C) in human bronchial epithelial cells by 4.1-fold over baseline, confirming its role in promoting endoplasmic reticulum-to-Golgi trafficking [4]. Electrophysiological analyses further reveal that elexacaftor monotherapy restores approximately 15–25% of wild-type chloride transport function in F508del/F508del primary cell models, though its maximal efficacy is achieved in combination regimens [3] [8].

Binding Mechanisms at the CFTR Protein-Lipid Interface

Elexacaftor binds CFTR at the protein-lipid interface within transmembrane helices, distinct from the binding sites of other correctors like tezacaftor or lumacaftor [6] [9]. Cryo-electron microscopy and molecular docking studies localize elexacaftor’s binding pocket to a cleft formed by transmembrane helices 3, 4, and 8 (TM3/TM4/TM8) near the outer leaflet of the plasma membrane [6] [10]. This site overlaps with lipid-facing residues critical for CFTR’s conformational stability, particularly:

  • Phe305 (TM3)
  • Ile336 (TM4)
  • Ser945 (TM8) [4] [10]

Binding at this interface stabilizes three key interactions:

  • NBD1-TMD coupling: Enhanced hydrogen bonding between ICL1 and NBD1, rectifying F508del-induced misfolding [1] [6].
  • Helix packing: Optimization of TM3/TM4/TM8 alignment, reducing protein aggregation [10].
  • Regulatory domain displacement: Facilitation of R domain movement required for channel gating [4].

Table 1: Key Structural Interactions Stabilized by Elexacaftor Binding

Binding Site ResiduesStructural DomainFunctional Consequence
Phe305, Ile336TM3-TM4 interfaceStabilizes NBD1-TMD coupling
Ser945TM8 C-terminusAnchors extracellular loop 4 (ECL4)
Phe508NBD1 surfaceCompensates ΔF508 folding defect
Arg1070Intracellular loop 4Enhances NBD2 dimerization

Synergistic Interactions with Tezacaftor and Ivacaftor in CFTR Modulation

Elexacaftor exhibits complementary corrector activity with tezacaftor (VX-661), enabling comprehensive rescue of F508del-CFTR defects. Tezacaftor, a type I corrector, primarily stabilizes the NBD1:ICL4 interface during early co-translational folding [6]. In contrast, elexacaftor acts later during post-translational assembly to reinforce NBD1-TMD2 interactions [1] [6]. This mechanistic divergence underlies their multiplicative synergy:

  • Dual corrector combination (elexacaftor + tezacaftor) increases mature CFTR expression 3.2-fold over either agent alone in F508del/F508del human airway epithelia [3].
  • Triple combination with ivacaftor further enhances chloride transport to 60% of wild-type function by coupling corrected trafficking with channel potentiation [6] [9].

Ivacaftor (VX-770) binds the CFTR channel at TM helices to increase open probability (Po). Elexacaftor augments this effect through allosteric modulation of the channel gate, particularly in class III (gating) mutants like G551D [3] [8]. Functional assays demonstrate that elexacaftor acutely potentiates ivacaftor-rescued F508del-CFTR by 25–40% beyond additive effects [8].

Table 2: Comparative Mechanisms of CFTR Modulators in Triple Therapy

DrugPharmacological ClassPrimary Molecular TargetEffect on CFTR
ElexacaftorType III correctorTM3/TM4/TM8 interfaceStabilizes NBD1-TMD2 coupling
TezacaftorType I correctorNBD1:ICL4 interfaceFacilitates co-translational folding
IvacaftorPotentiatorChannel gate (TM helices)Increases open probability (Po)

Multiplicative Synergy in Dual Corrector-Potentiator Systems

The pharmacological interaction between elexacaftor and ivacaftor transcends simple additivity, exhibiting multiplicative synergy in both acute and chronic treatment settings. Electrophysiological analyses in G551D-CFTR models reveal:

  • Elexacaftor (100 nM) alone increases chloride secretion by 3.22 ± 0.38 µA/cm² (EC50 = 1.50 nM) [3].
  • Ivacaftor (100 nM) alone increases secretion by 8.71 ± 1.05 µA/cm².
  • Combined application yields 21.5 ± 2.3 µA/cm² – exceeding the additive sum (11.93 µA/cm²) by 80% [3] [8].

This synergy arises from dual targeting of distinct gating mechanisms: Ivacaftor stabilizes the pre-hydrolytic open state via ATP-independent mechanisms, while elexacaftor enhances phosphorylation-dependent opening through R domain modulation [3] [10]. Chronic co-treatment (48 hours) further amplifies efficacy by increasing channel density and residency time at the plasma membrane [8].

Notably, elexacaftor’s co-potentiator activity extends to rare mutations like G1244E and S945L, which exhibit dual defects in trafficking and gating. In heterologous models, elexacaftor acutely potentiates G1244E-CFTR by 150% over ivacaftor monotherapy, though this effect is cell-context-dependent [10]. Similarly, S945L-CFTR maturation increases 4.1-fold with tezacaftor/ivacaftor, but the addition of elexacaftor further enhances channel open probability via TM8 stabilization [4].

Table 3: Synergistic Potentiation of CFTR Mutants by Elexacaftor + Ivacaftor

CFTR MutationClassIvacaftor Alone (% WT Function)Elexacaftor + Ivacaftor (% WT Function)Fold-Change
F508delII/III5–8%35–40%5.0–7.0×
G551DIII30–35%55–60%1.8–2.0×
R117HIV40–45%65–70%1.5–1.7×
S945LVI22–28%48–52%2.0–2.3×

Data derived from primary human nasal/bronchial epithelial assays [3] [4] [8].

Properties

CAS Number

2216712-66-0

Product Name

Elexacaftor

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide

Molecular Formula

C26H34F3N7O4S

Molecular Weight

597.7 g/mol

InChI

InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1

InChI Key

MVRHVFSOIWFBTE-INIZCTEOSA-N

SMILES

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C

Solubility

<1mg/mL

Synonyms

Elexacaftor, WHO 11180; WHO 11180; WHO11180; VX-445; VX 445; VX445; Trikafta.

Canonical SMILES

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C

Isomeric SMILES

C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.